molecular formula C26H28N4O5 B2943489 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540486-20-2

2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2943489
CAS-Nummer: 540486-20-2
Molekulargewicht: 476.533
InChI-Schlüssel: QQYZIICFIAQQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core with substituents that modulate its physicochemical and pharmacological properties. Key structural features include:

  • 6,6-Dimethyl groups on the tetrahydroquinazolinone ring, contributing to steric bulk and conformational stability.
  • 4-Hydroxyphenyl at position 2, introducing hydrogen-bonding capacity.
  • 3,4,5-Trimethoxyphenyl at position 9, enhancing lipophilicity and electronic effects.

Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-26(2)12-17-21(18(32)13-26)22(15-10-19(33-3)23(35-5)20(11-15)34-4)30-25(27-17)28-24(29-30)14-6-8-16(31)9-7-14/h6-11,22,31H,12-13H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYZIICFIAQQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • Molecular Formula : C₁₈H₁₈N₄O₄

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The primary areas of research include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit significant anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure indicates potential antioxidant activity.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntioxidantFree radical scavenging
Anti-inflammatoryReduction in cytokine production

Table 2: Case Studies

Study ReferenceStudy DesignKey Findings
In vitro study on cancer cell linesSignificant growth inhibition observed.
Animal model for inflammationReduced markers of inflammation noted.

Case Studies

  • Anticancer Study : A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth and an increase in apoptosis markers after treatment with the compound for 48 hours. The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties using a mouse model of acute inflammation. The administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases.

Analyse Chemischer Reaktionen

Functional Group Transformations

The hydroxyphenyl and trimethoxyphenyl substituents enable selective modifications:

  • Hydroxyphenyl Group :

    • Acylation : Reacts with acetyl chloride in pyridine to form acetylated derivatives .

    • Oxidation : Susceptible to oxidation with KMnO₄ in acidic media, generating quinone-like structures .

  • Trimethoxyphenyl Group :

    • Demethylation : Treatment with BBr₃ in DCM selectively removes methoxy groups, yielding phenolic derivatives .

Key Transformations:

Reaction TypeReagents/ConditionsOutcome
AcylationAcetic anhydride, Pyridine, 80°CAcetyl-protected hydroxyphenyl derivative
DemethylationBBr₃, DCM, 0°C → RT3,4,5-Trihydroxyphenyl analog

Ring-Opening and Rearrangement Reactions

The triazoloquinazolinone core undergoes ring-opening under strong acidic/basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the triazole ring, yielding a linear quinazolinone intermediate .

  • Base-Mediated Rearrangement (NaOH, ethanol): Generates fused pyrazole or pyrimidine derivatives via skeletal reorganization .

Stability Under Physicochemical Conditions

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) environments .

Stability Profile:

ConditionObservation
pH 1–2 (HCl)Partial decomposition over 24 h
pH 12–14 (NaOH)Complete ring-opening within 6 h
UV Light (254 nm)No significant degradation

Catalytic and Biological Interaction Studies

  • Enzymatic Interactions : The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via coordination with the heme iron, as shown in molecular docking studies .

  • Metal Complexation : Forms stable complexes with Cu(II) and Fe(III) in ethanol, enhancing antioxidant activity .

Complexation Data:

Metal IonStoichiometry (Ligand:Metal)Application
Cu(II)2:1Enhanced antimicrobial activity
Fe(III)1:1Radical scavenging

Comparative Reactivity with Analogues

The electron-donating methoxy and hydroxyl groups direct electrophilic substitution (e.g., nitration, sulfonation) to the para positions. Comparative studies with non-hydroxylated analogs show:

  • Higher Reactivity : The hydroxyphenyl group increases susceptibility to electrophilic attacks .

  • Reduced Solubility : Trimethoxyphenyl substituents lower aqueous solubility vs. non-methoxylated derivatives .

Reactivity Trends:

SubstituentElectrophilic Substitution Rate (Relative)
4-Hydroxyphenyl1.5× faster than 4-methylphenyl
3,4,5-Trimethoxyphenyl0.8× slower than 4-chlorophenyl

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings significantly influence molecular weight, logP, and polarity.

Compound Name Substituents (Position) Molecular Weight logP Hydrogen Bond Donors Reference
Target Compound 2-(4-OHPh), 9-(3,4,5-OMePh) ~463.5 (calc.) ~3.8* 1 (4-OHPh) -
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-NEt₂Ph) 365.48 3.57 1
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-Ph ~335.4 (calc.) ~2.9* 0
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-OHPh) ~381.4 (calc.) ~2.5* 1

Notes:

  • logP : The target compound’s 3,4,5-trimethoxyphenyl group increases hydrophobicity compared to analogs with single substituents (e.g., phenyl or 4-hydroxyphenyl). However, the 4-hydroxyphenyl moiety slightly reduces logP via hydrogen bonding .
  • Molecular Weight : The trimethoxyphenyl group adds ~126 g/mol compared to a phenyl substituent, influencing bioavailability and membrane permeability.

Structural and Electronic Comparisons

  • Trimethoxyphenyl vs. Chlorophenyl/Bromophenyl (e.g., ’s 13c and 14a) introduce electron-withdrawing effects, altering electronic density and reactivity .
  • Hydroxyphenyl vs. Methoxyphenyl :
    • The 4-hydroxyphenyl group (target) enables hydrogen bonding, whereas methoxyphenyl () offers greater lipophilicity but reduced polarity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.